Boehmite (Al2O3.H2O)

Water treatment Fluoride adsorption Aluminium hydroxide phases

Boehmite (γ-AlOOH) is a layered aluminium oxyhydroxide mineral and the primary industrial precursor to γ-alumina catalyst supports. It crystallises in the orthorhombic system (space group Cmcm) with a structure comprising Al(O,OH)₆ octahedral layers linked by hydrogen bonds.

Molecular Formula Al2H2O4
Molecular Weight 119.977 g/mol
CAS No. 12428-54-5
Cat. No. B12650204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoehmite (Al2O3.H2O)
CAS12428-54-5
Molecular FormulaAl2H2O4
Molecular Weight119.977 g/mol
Structural Identifiers
SMILESO[Al]=O.O[Al]=O
InChIInChI=1S/2Al.2H2O.2O/h;;2*1H2;;/q2*+1;;;;/p-2
InChIKeyLMYQFCDLMRNPLY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boehmite (Al₂O₃·H₂O, CAS 12428-54-5) Procurement Guide: Properties, Specifications, and Comparator Differentiation


Boehmite (γ-AlOOH) is a layered aluminium oxyhydroxide mineral and the primary industrial precursor to γ-alumina catalyst supports. It crystallises in the orthorhombic system (space group Cmcm) with a structure comprising Al(O,OH)₆ octahedral layers linked by hydrogen bonds [1]. With a theoretical water content of approximately 15 wt%, boehmite undergoes topotactic dehydration to γ-Al₂O₃ at ~450–550 °C, retaining the parent morphology [2]. Its commercial significance spans petroleum refining (fluid catalytic cracking, hydroprocessing), ceramics, adsorption media, and lithium-ion battery separators. Critically, boehmite must be rigorously distinguished from its poorly crystalline analogue, pseudoboehmite, which differs in crystallite size, d-spacing, and thermal transformation behaviour—parameters that directly determine end-use performance [3].

Why Boehmite (CAS 12428-54-5) Cannot Be Interchanged with Pseudoboehmite, Gibbsite, or Bayerite for Critical Applications


Interchanging boehmite with crystallographically similar aluminium hydroxides or oxyhydroxides introduces measurable performance deficits because the crystallite size, interlayer water content, and surface hydroxyl density govern thermal transformation pathways, textural evolution, and adsorptive capacity. Pseudoboehmite (<10 nm crystallites) dehydrates to γ-Al₂O₃ with high surface area but low thermal stability, whereas well-crystallised boehmite (>50 nm) bypasses γ-Al₂O₃ entirely, transforming directly to α-Al₂O₃ [1]. Gibbsite (Al(OH)₃) follows a multi-step thermal decomposition route via boehmite and χ-Al₂O₃ intermediates, introducing uncontrolled porosity that is absent in direct boehmite calcination [2]. These divergent thermal behaviours produce aluminate phases with different Lewis acidity, pore architectures, and sintering resistance—properties that cannot be reconciled by post-synthesis adjustments, making generic substitution technically invalid where textural precision or phase purity is required.

Quantitative Differentiation Evidence: Boehmite (Al₂O₃·H₂O) Against In-Class Comparators


Fluoride Defluoridation Capacity: Boehmite Outperforms Bayerite and Gibbsite by Over 14-Fold on a Per-Surface-Area Basis

In a direct head-to-head comparison of three aluminium hydroxide crystalline phases under identical conditions, boehmite exhibited a maximum Langmuir defluoridation capacity of 42.08 mg m⁻², compared to 2.97 mg m⁻² for bayerite and 2.74 mg m⁻² for gibbsite [1]. Fluoride adsorption followed pseudo-second-order kinetics and the Langmuir isotherm model for all three phases. FTIR and pH analyses confirmed that the mechanism is ligand exchange between fluoride and surface hydroxyl groups, and the superior performance of boehmite is attributed to its higher surface hydroxyl group density [1]. The defluoridation performance ranking was unequivocally: boehmite >> bayerite > gibbsite [1].

Water treatment Fluoride adsorption Aluminium hydroxide phases

Phosphate Adsorption Capacity: Boehmite Delivers 22% Higher P-Removal Than γ-Alumina from the Same Precursor

Boehmite and γ-alumina were synthesised from the same alum sludge precursor and compared for phosphate removal. Boehmite hydrothermally treated at 60 °C achieved a maximum phosphate adsorption capacity of 61 mg P/g, whereas γ-alumina (obtained by calcination of the same boehmite) reached only 50 mg P/g [1]. A second boehmite sample treated at 120 °C showed reduced capacity (41 mg P/g), demonstrating that the degree of crystallinity—and not merely the AlOOH chemical identity—controls adsorption performance [1]. Spectroscopic analysis (SEM-EDS, FTIR) confirmed phosphate removal via ligand exchange, electrostatic attraction, and surface precipitation on both boehmite and γ-alumina surfaces [1].

Wastewater treatment Phosphate adsorption Eutrophication control

Crystallite Size Threshold Determines Thermal Transformation Pathway: Boehmite (>50 nm) Bypasses γ-Al₂O₃ to Directly Form α-Al₂O₃

A systematic XRD, FT-Raman, and ²⁷Al MAS NMR study established a quantitative crystallite-size criterion for distinguishing boehmite from pseudoboehmite: average crystallite size below 10 nm is classified as pseudoboehmite; above 50 nm as boehmite; and 10–50 nm as an intermediate [1]. Critically, boehmite (>50 nm) does not transform to γ-Al₂O₃ upon dehydration—it converts directly to α-Al₂O₃, whereas pseudoboehmite (<10 nm) follows the conventional γ-Al₂O₃ pathway [1]. This finding was corroborated by Guzmán-Castillo et al., who demonstrated that boehmite crystallite size governs the hydrogen-bond length in the structure, which in turn determines the temperature of transformation into transitional alumina and the resulting pore size distribution in the calcined product [2].

Catalyst precursor selection Phase transformation XRD crystallite sizing

Textural Properties: Boehmite Exhibits Higher BET Surface Area but Lower Pore Volume Compared to γ-Alumina

A direct comparison of textural properties between boehmite (AlOOH) and γ-alumina (Al₂O₃) catalyst supports, measured under identical conditions, shows boehmite with a BET specific surface area of 288 m² g⁻¹ and a pore volume of 0.33 cm³ g⁻¹, versus γ-alumina at 252 m² g⁻¹ and 0.53 cm³ g⁻¹ [1]. The structural density was 2.8 g cm⁻³ for boehmite and 3.2 g cm⁻³ for γ-alumina [1]. This 14% higher surface area of boehmite, combined with its 38% lower pore volume, reflects the compact layered structure prior to the dehydroxylation-induced pore expansion that occurs upon conversion to γ-Al₂O₃. The quantitative relationship between boehmite crystallite size and the final γ-alumina pore structure has been established: a more ordered boehmite precursor yields lower surface area and larger pore diameter in the resulting γ-alumina [2].

Catalyst support BET surface area Pore structure

θ→α-Al₂O₃ Phase Transformation Temperature: Sol-Gel Boehmite Lowers the Transition by 128 °C Relative to As-Prepared Boehmite

The θ-to-α alumina phase transformation temperature is a critical processing parameter for ceramic manufacturing. In a comparative study, as-prepared boehmite (hydrolysed from aluminium metal at 100 °C and dried) exhibited the θ→α-Al₂O₃ transition at 1206 °C, whereas sol-gel-processed boehmite (peptised and gelled) underwent the same transition at 1078 °C—a reduction of 128 °C [1]. The sol-gel-processed powder could be fully transformed to α-alumina when calcined at 1000 °C for 1 hour [1]. An independent study on boehmite gel transformation confirmed that in the absence of alkali dopants, Θ-Al₂O₃ appears at 1000 °C and stable α-Al₂O₃ is obtained at 1200 °C [2]. Seeding boehmite with α-Al₂O₃ particles further reduces the transformation temperature by up to 170 °C by providing heterogeneous nucleation sites [3].

Ceramic processing Phase transition temperature α-Alumina synthesis

Sintered Density at 1500 °C: Boehmite Calcined to α-Al₂O₃ Achieves 97.6% Theoretical Density vs 88.2% from Low-Temperature Calcination

The calcination pre-history of boehmite profoundly influences the final sintered density of alumina ceramics. Boehmite precursor gels calcined at 400 °C (γ-Al₂O₃ phase) and subsequently sintered at 1500 °C achieved only 88.2% of theoretical density, whereas boehmite calcined at 1000 °C reached 96.9% and boehmite calcined to α-Al₂O₃ at 1200 °C attained 97.6% theoretical density under the same sintering conditions [1]. The specific surface area dropped from 169 m²/g (400 °C calcination) to 4 m²/g (1200 °C calcination), reflecting progressive sintering and phase transformation [1]. A more recent study demonstrated that functionalised boehmite, when cold-sintered with α-alumina at <300 °C followed by heat treatment at 1400–1450 °C, achieved up to 99% relative density—approximately 200–300 °C lower than conventional α-alumina sintering temperatures [2].

Alumina ceramics Densification Sintering behaviour

Application Scenarios Where Boehmite (Al₂O₃·H₂O) Provides Quantifiable Advantages Over In-Class Alternatives


Fluid Catalytic Cracking (FCC) Catalyst and Hydroprocessing Catalyst Support Precursor

Boehmite with crystallite size >50 nm is the mandatory precursor for catalyst supports requiring direct α-Al₂O₃ formation or controlled γ-Al₂O₃ pore architecture. Unlike pseudoboehmite, which generates high-surface-area γ-Al₂O₃ with broad pore-size distributions, boehmite's larger crystallites produce transitional aluminas with defined mesoporosity and higher hydrothermal stability [1]. The crystallite size-to-pore size relationship established by Sánchez-Valente et al. (2004) enables procurement teams to specify boehmite with a target crystallite dimension that yields the desired γ-Al₂O₃ pore diameter after calcination [2]. BASF Corporation's patent on crystalline boehmite (crystallite 600–850 Å) explicitly positions it as a precursor for large-crystal γ-alumina and low-surface-area α-alumina in FCC applications [3].

Drinking Water Defluoridation Adsorbent Systems

Boehmite's defluoridation capacity of 42.08 mg m⁻², which is 14.2-fold higher than bayerite and 15.4-fold higher than gibbsite on a normalised surface-area basis, makes it the preferred aluminium-based adsorbent for fixed-bed defluoridation columns [1]. The ligand-exchange mechanism, confirmed by pH-dependent FTIR analysis, ensures selective fluoride removal even in the presence of competing anions (chloride, sulphate, nitrate). Procurement specifications for municipal defluoridation plants should require boehmite phase confirmation by XRD and minimum surface hydroxyl density, as these parameters directly correlate with capacity.

High-Purity α-Alumina Ceramic Powder for Advanced Structural and Electronic Applications

Sol-gel-processed boehmite enables α-Al₂O₃ formation at 1078 °C, a 128 °C reduction versus conventional boehmite, translating to significantly lower sintering energy costs [1]. When pre-calcined to the α-phase (1200 °C), boehmite-derived powders achieve 97.6% theoretical density upon sintering at 1500 °C, and the functionalised boehmite cold-sintering route achieves 99% density at 1400–1450 °C—approximately 200–300 °C below conventional α-alumina sintering [2]. These quantifiable advantages position sol-gel boehmite as the precursor of choice for electronic substrates, ballistic armour, and biomedical implants where near-theoretical density and fine grain size are critical.

Phosphate Removal from Municipal and Industrial Wastewater

Boehmite (60 °C hydrothermal) achieves 61 mg P/g phosphate adsorption capacity, outperforming γ-alumina (50 mg P/g) derived from the same source by 22% [1]. The phosphate uptake mechanism involves both ligand exchange with surface hydroxyls and electrostatic attraction, with capacity increasing over fourfold from pH 11 to pH 3 [1]. For wastewater treatment plants operating at acidic to neutral pH, boehmite offers a measurable capacity advantage over activated alumina, enabling reduced adsorbent mass or extended bed life. Competitive adsorption tests confirm that boehmite retains strong phosphate affinity even in the presence of fluoride ions [2].

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